molecular formula C14H14O B14754940 1-(But-3-en-2-yl)naphthalen-2-ol CAS No. 947-64-8

1-(But-3-en-2-yl)naphthalen-2-ol

Katalognummer: B14754940
CAS-Nummer: 947-64-8
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: LKLRSNHPWGBUNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(But-3-en-2-yl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It features a naphthalene ring substituted with a butenyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-2-yl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with but-3-en-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to achieve high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(But-3-en-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is commonly used for reduction reactions.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthalen-2-one derivatives.

    Reduction: Formation of 1-(butan-2-yl)naphthalen-2-ol.

    Substitution: Formation of halogenated or aminated naphthalen-2-ol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(But-3-en-2-yl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(But-3-en-2-yl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The butenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalen-2-ol: Lacks the butenyl group, making it less hydrophobic.

    1-(But-3-en-2-yl)naphthalene: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    2-(But-3-en-2-yl)naphthalen-1-ol: Similar structure but with different substitution pattern, affecting its chemical reactivity and biological activity.

Uniqueness

1-(But-3-en-2-yl)naphthalen-2-ol is unique due to the presence of both the hydroxyl and butenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

947-64-8

Molekularformel

C14H14O

Molekulargewicht

198.26 g/mol

IUPAC-Name

1-but-3-en-2-ylnaphthalen-2-ol

InChI

InChI=1S/C14H14O/c1-3-10(2)14-12-7-5-4-6-11(12)8-9-13(14)15/h3-10,15H,1H2,2H3

InChI-Schlüssel

LKLRSNHPWGBUNV-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)C1=C(C=CC2=CC=CC=C21)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.